

AS100 potential therapeutic targets

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An In-depth Technical Guide on Potential Therapeutic Targets Related to "**AS100**"

This guide provides a detailed overview of several distinct therapeutic agents and protein families that fall under the "**AS100**" designation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on mechanism of action, experimental data, and relevant signaling pathways.

Introduction

The term "**AS100**" is associated with multiple, distinct therapeutic development programs. This guide delineates these entities to provide clarity and detailed scientific information on each. The covered topics include:

- ASN100: A monoclonal antibody combination therapy for Staphylococcus aureus pneumonia.
- ALT-100: A monoclonal antibody targeting eNAMPT for Acute Respiratory Distress Syndrome (ARDS).
- AC-100: A synthetic peptide for cartilage and hard tissue regeneration.
- The S100 Protein Family: A family of calcium-binding proteins implicated in a range of diseases, including cancer and inflammatory disorders.

ASN100: A Neutralizing Antibody Combination for *Staphylococcus aureus* Pneumonia

ASN100 is an investigational therapy that was being developed by Arsanis for the prevention of *S. aureus* pneumonia in high-risk, mechanically ventilated patients. It is a combination of two fully human monoclonal antibodies, ASN-1 and ASN-2.^{[1][2]}

Therapeutic Target and Mechanism of Action

ASN100 is designed to neutralize six critical cytotoxins produced by *S. aureus* that are pivotal to its pathogenesis in pneumonia.^[1]

- ASN-1 targets and neutralizes alpha-hemolysin (Hla) and four bi-component leukocidins: Pantone-Valentine leukocidin (PVL), gamma-hemolysin AB (HlgAB), gamma-hemolysin CB (HlgCB), and leukocidin ED (LukED).^{[1][2]}
- ASN-2 neutralizes the fifth leukocidin, LukGH (also known as LukAB).^{[1][2]}

By neutralizing these toxins, ASN100 was developed to prevent the destruction of lung epithelial and immune cells, thereby allowing the host's immune system to more effectively clear the bacterial infection.^[1]

Preclinical Efficacy Data

Preclinical studies in a rabbit model of lethal necrotizing pneumonia demonstrated the dose-dependent efficacy of ASN100.

Table 1: Preclinical Efficacy of ASN100 in a Rabbit Pneumonia Model

Dosage of ASN100 (mg/kg)	Survival Rate	Key Findings
20	100%	Complete protection from lethal challenge. Significant reduction in bacterial burden in lungs and distal organs.[1][3]
5	100%	Complete protection from lethal challenge.[1]
1.26	Not specified	Significant reduction in bacterial burden.[3]
0.32	Significantly improved	Dose-dependent protection observed.[3]
0.08	Not specified	Lowest dose tested.[3]
Placebo	0%	No survival.[3]

Clinical Trial and Status

A Phase 2 clinical trial of ASN100 for the prevention of *S. aureus* pneumonia in high-risk, mechanically ventilated patients was initiated. However, the trial was discontinued following a planned interim analysis by an independent data review committee, which determined that the trial was unlikely to meet its primary endpoint.

A Phase 1 study in healthy volunteers showed that ASN100 was well-tolerated at doses up to 8000 mg, with a serum half-life of approximately 3 weeks.[2][4] The antibodies were also shown to penetrate into the lung epithelial lining fluid.[1][4]

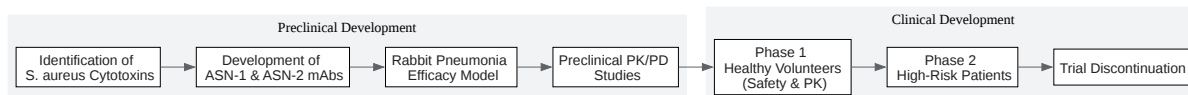
Experimental Protocols

Rabbit Model of Lethal Necrotizing Pneumonia:

Rabbits were prophylactically treated with varying doses of ASN100 via intravenous infusion 24 hours prior to intratracheal challenge with a lethal dose of the USA300 community-associated methicillin-resistant *S. aureus* (CA-MRSA) strain.[3] Survival was monitored for up to 156 hours post-challenge.[3] For analysis of bacterial burden and lung pathology, animals were sacrificed

at 12 hours post-challenge, and lung and other organ tissues were collected for bacterial counts and histopathological examination (H&E and Giemsa staining).[3]

ASN100 Development Workflow



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Caption: Workflow of ASN100 from target identification to clinical trial discontinuation.

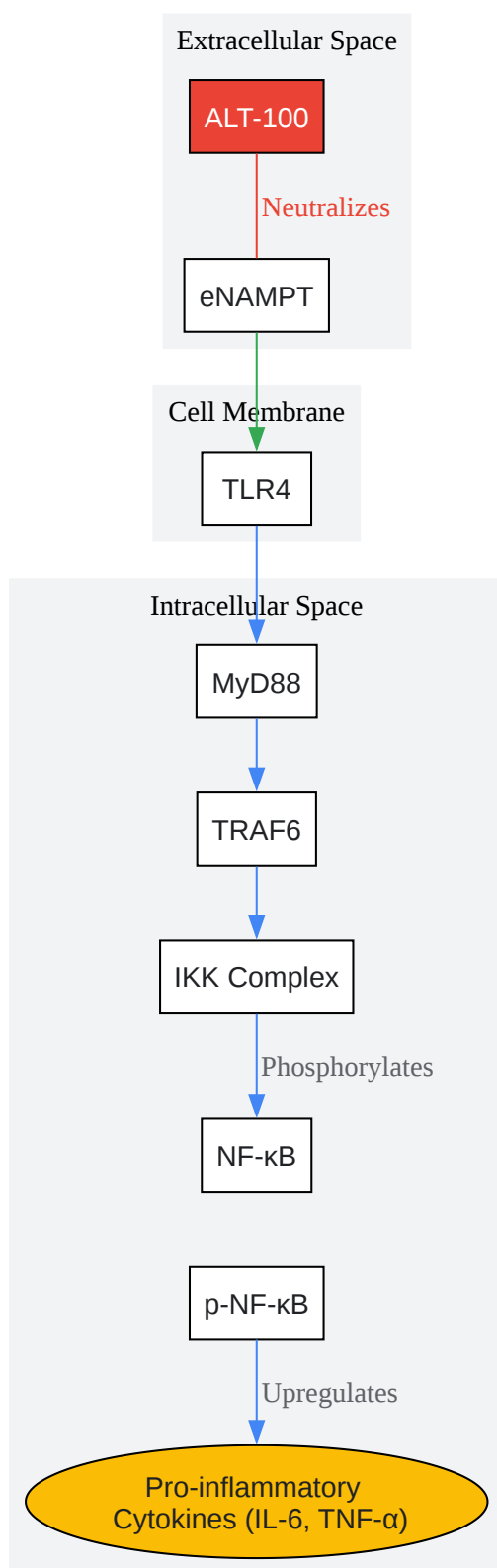
ALT-100: Targeting eNAMPT in Acute Respiratory Distress Syndrome (ARDS)

ALT-100 is a humanized monoclonal antibody being developed by Aqualung Therapeutics for the treatment of Acute Respiratory Distress Syndrome (ARDS).[5]

Therapeutic Target and Mechanism of Action

The therapeutic target of ALT-100 is extracellular nicotinamide phosphoribosyltransferase (eNAMPT), a damage-associated molecular pattern (DAMP) molecule.[6][7] eNAMPT acts as a ligand for Toll-like receptor 4 (TLR4), and its binding initiates a pro-inflammatory signaling cascade.[7][8] This leads to the activation of NF-κB and the release of inflammatory cytokines, which contribute to increased vascular permeability and lung injury in ARDS.[7] ALT-100 is designed to neutralize eNAMPT, thereby inhibiting its interaction with TLR4 and suppressing the downstream inflammatory response.[8][9]

eNAMPT Signaling Pathway in ARDS



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Caption: ALT-100 neutralizes eNAMPT, preventing TLR4-mediated inflammation in ARDS.

Preclinical and Clinical Data

Preclinical studies in murine and porcine models of ARDS have shown that ALT-100 significantly attenuates inflammatory lung injury.[8][10] A Phase 1 clinical trial in healthy volunteers has been completed, demonstrating a favorable safety profile.[6] A Phase 2a study (the PUERTA trial) in patients with moderate to severe ARDS is planned.[6]

Table 2: ALT-100 Clinical Trial Dosing

Trial Phase	Population	Doses Investigated	Route of Administration
Phase 1	Healthy Volunteers	0.1, 0.4, 1, and 4 mg/kg (single ascending doses)[5]	Intravenous infusion
Phase 2a (planned)	Moderate to Severe ARDS	0.4 and 1.0 mg/kg[11]	Intravenous infusion

Experimental Protocols

Murine Models of Acute Lung Injury:

Two models were used: a "one-hit" model with lipopolysaccharide (LPS) administration and a "two-hit" model with LPS followed by ventilator-induced lung injury (VILI).[12] Wild-type or endothelial cell-specific NAMPT knockout mice were administered either a polyclonal anti-eNAMPT antibody or the humanized ALT-100 mAb intravenously.[12] Lung injury was assessed by histological analysis (H&E staining), and inflammation was quantified by measuring protein and polymorphonuclear cell counts in bronchoalveolar lavage (BAL) fluid, as well as plasma cytokine levels (e.g., IL-6).[12]

AC-100: A Peptide for Cartilage Regeneration

AC-100 is a therapeutic product candidate derived from an endogenous human protein that has shown promise in promoting the regeneration of cartilage and other hard tissues.[13]

Therapeutic Target and Mechanism of Action

The precise molecular mechanism of AC-100 is not fully elucidated, but it is known to promote the formation of hard tissues.^[13] Preclinical studies have demonstrated its ability to stimulate the repair of cartilage defects, leading to the formation of mature, normal hyaline cartilage.^[13] It has also been shown to promote the regeneration of underlying damaged bone.^[13]

Preclinical Efficacy in Cartilage Repair

Preclinical studies in goat models with standardized knee cartilage defects have demonstrated the efficacy of AC-100.

Table 3: Summary of AC-100 Preclinical Studies in Goat Cartilage Defect Model

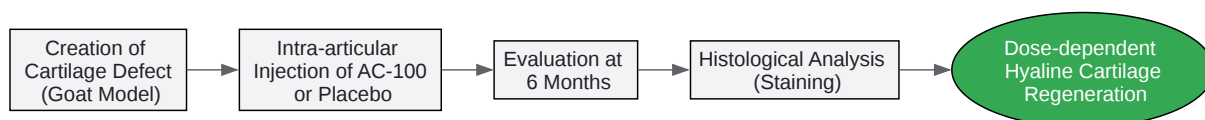
Study Parameter	Methodology	Key Findings
Animal Model	Goats with standardized defects in knee cartilage. ^[13]	-
Treatment	Four weekly intra-articular injections of AC-100 or placebo. ^[13]	-
Evaluation	Assessment of cartilage quantity and quality after six months. ^[13]	-
Results	AC-100 promoted cartilage repair in a dose-dependent manner compared to placebo. The regenerated tissue was mature, normal hyaline cartilage. ^[13]	-
Safety	Favorable safety profile with no inflammatory response observed. ^[13]	-

Experimental Protocols

Goat Model of Cartilage Regeneration:

Standardized defects were created in the knee cartilage of goats.[13] The animals then received four weekly intra-articular injections of either AC-100 at various doses or a placebo. [13] The quantity and quality of cartilage regeneration were evaluated after six months using several histological staining methods to assess the maturity and type of the newly formed cartilage.[13]

AC-100 Experimental Workflow



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Caption: Experimental workflow for evaluating AC-100 in a goat cartilage regeneration model.

The S100 Protein Family: Targets in Cancer and Inflammation

The S100 protein family consists of over 20 small, calcium-binding proteins that are involved in a multitude of cellular processes, including proliferation, differentiation, and inflammation. Dysregulated expression of S100 proteins is a hallmark of many cancers and inflammatory diseases, making them attractive therapeutic targets.

General Mechanism of Action

S100 proteins exert their functions both intracellularly and extracellularly.

- Intracellularly, they act as calcium sensors. Upon binding calcium, they undergo a conformational change that allows them to interact with and modulate the activity of a wide range of target proteins, including enzymes and transcription factors.
- Extracellularly, certain S100 proteins function as DAMPs. They are released from stressed or damaged cells and can bind to cell surface receptors, such as the Receptor for Advanced

Glycation Endproducts (RAGE) and Toll-like receptors (e.g., TLR4), to initiate inflammatory signaling pathways.

S100 Proteins as Therapeutic Targets in Specific Cancers

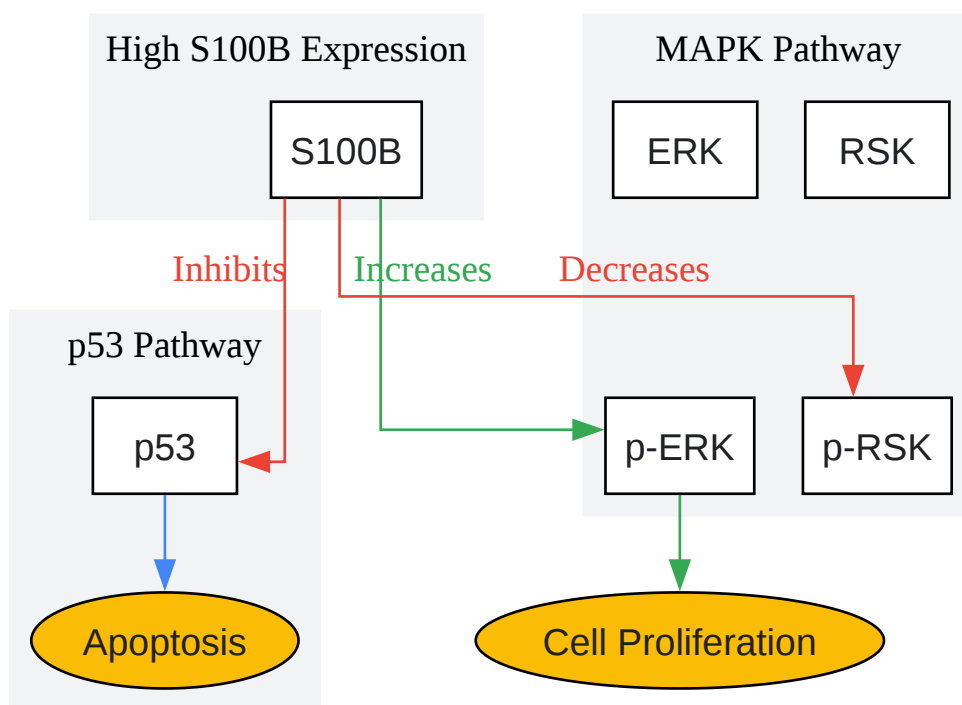
Several S100 proteins have been identified as drivers of cancer progression and are being investigated as therapeutic targets.

Table 4: Selected S100 Proteins as Cancer Targets

S100 Protein	Associated Cancer	Key Signaling Pathways
S100A4	Pancreatic Cancer	Activates Src and Focal Adhesion Kinase (FAK) signaling, promoting cell migration and invasion. [14]
S100B	Malignant Melanoma	Affects the MAPK signaling pathway by increasing ERK phosphorylation and decreasing RSK phosphorylation. [15] [16] Interacts with and inhibits the tumor suppressor p53. [16] [17]
S100P	Pancreatic Cancer	Promotes cell proliferation and inhibits apoptosis.

S100 Signaling Pathways in Cancer

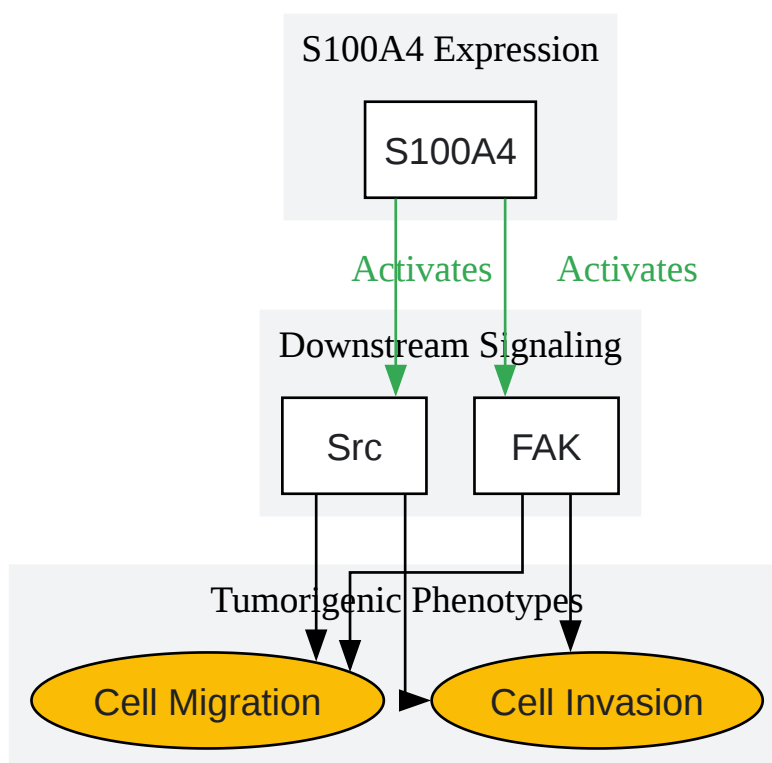
S100B Signaling in Malignant Melanoma:



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Caption: S100B promotes melanoma progression by modulating MAPK signaling and inhibiting p53.

S100A4 Signaling in Pancreatic Cancer:



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Caption: S100A4 promotes pancreatic cancer cell migration and invasion via Src and FAK.

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